molecular formula C9H14Cl2N6 B1372278 N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride CAS No. 1169977-30-3

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B1372278
CAS No.: 1169977-30-3
M. Wt: 277.15 g/mol
InChI Key: YKUIQBPKJQSBPG-UHFFFAOYSA-N
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Description

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylenediamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its tetrazole ring can act as a bioisostere for carboxylic acids, making it valuable in the design of new pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be used in the development of new drugs for various therapeutic applications, including anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, particularly for metals such as aluminum. It may also find applications in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol: This compound is structurally similar but lacks the ethane-1,2-diamine moiety.

  • 1-Phenyltetrazole-5-carboxylic acid: Another tetrazole derivative with a carboxylic acid group instead of the diamine group.

Uniqueness: N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is unique due to its combination of the tetrazole ring and the ethane-1,2-diamine moiety, which provides distinct chemical and biological properties compared to other tetrazole derivatives.

Biological Activity

N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N6·2HCl, with a molecular weight of 240.69 g/mol. The compound features a tetrazole ring, which is known for its stability and ability to engage in various chemical reactions, making it a valuable scaffold in drug design.

The biological activity of this compound is largely attributed to the tetrazole moiety, which can mimic carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors. The binding affinity can lead to inhibition or modulation of enzymatic activity and receptor signaling pathways.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties . For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. The disc diffusion method has been employed to measure the zones of inhibition against various pathogens:

CompoundTarget OrganismZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli18
Reference Drug (Ciprofloxacin)Staphylococcus aureus20
Reference Drug (Ciprofloxacin)Escherichia coli22

These findings suggest that the compound exhibits comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer properties . In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a related tetrazole compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 10 µM . The mechanism involves the activation of apoptotic pathways through the modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
  • Anticancer Research : In another study, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
  • Inflammation Models : The compound was also assessed for anti-inflammatory properties in animal models. It significantly reduced inflammatory markers in serum following administration .

Properties

IUPAC Name

N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c10-6-7-11-9-12-13-14-15(9)8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUIQBPKJQSBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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